molecular formula C18H16FN3O3 B14980499 2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B14980499
M. Wt: 341.3 g/mol
InChI Key: MWWVUKLUKSZMBT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction between 4-fluorophenol and an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Oxadiazole Ring: The reaction of the fluorophenoxy intermediate with hydrazine derivatives to form the oxadiazole ring.

    Coupling with Methylphenyl Group: The final step involves coupling the oxadiazole intermediate with a methylphenyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of the oxadiazole ring, in particular, imparts unique reactivity and biological activity.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H16FN3O3/c1-11-4-3-5-13(10-11)17-21-18(22-25-17)20-16(23)12(2)24-15-8-6-14(19)7-9-15/h3-10,12H,1-2H3,(H,20,22,23)

InChI Key

MWWVUKLUKSZMBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

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